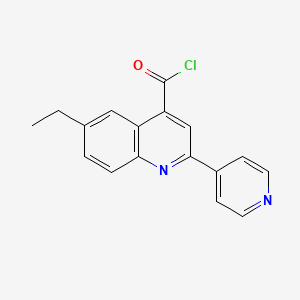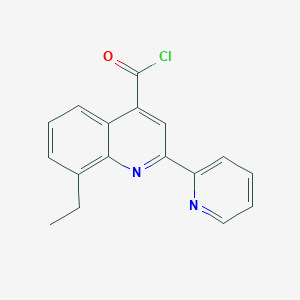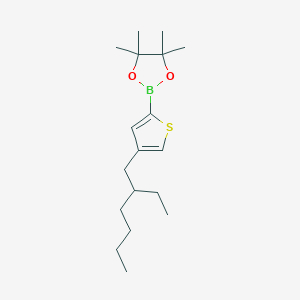
4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Vue d'ensemble
Description
4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, commonly referred to as “TET”, is a synthetic organic compound that has been studied for its potential use in a variety of scientific research applications. TET is a thiophene derivative, which is a type of heterocyclic aromatic compound that contains a single sulfur atom. It is a colorless, volatile liquid with a low boiling point and a sweet, ether-like odor. It has been studied for its potential use in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent probe.
Applications De Recherche Scientifique
Polymer Synthesis
The compound is used in the synthesis of deeply colored polymers, such as in the study by Welterlich, Charov, and Tieke (2012). They describe the synthesis of polymers containing isoDPP units in the main chain, highlighting the compound's role in developing soluble, high molecular weight materials Deeply Colored Polymers Containing IsoDPP Units.
Material Characterization
In material science, this compound contributes to the study of crystal structure and vibrational properties. Wu, Chen, Chen, and Zhou (2021) used the compound in their research on the crystal structure and vibrational properties studies of related compounds, demonstrating its utility in characterizing material properties Synthesis, Crystal Structure, and Vibrational Properties Studies.
Molecular Synthesis
Clegg, Scott, Lesley, Marder, and Norman (1996) conducted a study involving the catalyzed diboration of bis(4-methoxyphenyl)ethyne using this compound. Their work contributes to the understanding of molecular arrangements and interactions in chemical synthesis Product of Catalysed Diboration.
Conjugated Polymer Preparation
The compound plays a crucial role in preparing conjugated polymers, as seen in the study by Welterlich and Tieke (2013). They discuss the synthesis of dithioketopyrrolopyrrole (DTPP)-based polymers, emphasizing the compound's importance in forming soluble and stable polymers Dithioketopyrrolopyrrole (DTPP)-based Conjugated Polymers.
Electronic Material Development
In the field of electronic materials, this compound aids in synthesizing electron transport materials, as illustrated by Xiangdong, Li, Zhu, Kun, Yang, Li, and She (2017). Their research focuses on developing key intermediates for electron transport materials, showcasing the compound's relevance in advanced material science Efficient and Practical Synthesis of Electron Transport Material.
Borylation Methods
The compound is instrumental in advancing borylation methods, as evidenced by the work of Takagi and Yamakawa (2013). They investigated the borylation of arylbromides, using the compound to enhance the effectiveness of the process Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes.
Mécanisme D'action
Target of Action
It’s often used in the field of organic electronics, particularly in the development of solar cells .
Mode of Action
The compound is a part of the family of thiophene-based polymers. These polymers are known for their ability to conduct electricity, primarily due to the delocalization of pi electrons along the polymer chain. The compound’s interaction with its targets involves the transfer of energy, which is facilitated by its unique electronic structure .
Biochemical Pathways
While the compound doesn’t directly interact with biochemical pathways, it plays a crucial role in the photocatalytic hydrogen evolution process. This process involves the conversion of solar energy into chemical energy, specifically the production of hydrogen gas from water .
Result of Action
The compound’s action results in enhanced performance of solar cells. Specifically, it contributes to the light absorption capacity of the solar cells, thereby increasing their power conversion efficiencies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of solar cells incorporating this compound can be affected by the intensity and angle of incident light, temperature, and the presence of impurities .
Propriétés
IUPAC Name |
2-[4-(2-ethylhexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2S/c1-7-9-10-14(8-2)11-15-12-16(22-13-15)19-20-17(3,4)18(5,6)21-19/h12-14H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUXCVEKBADLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153563 | |
| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224430-50-5 | |
| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224430-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

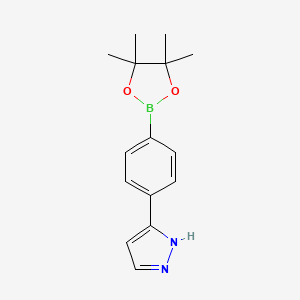
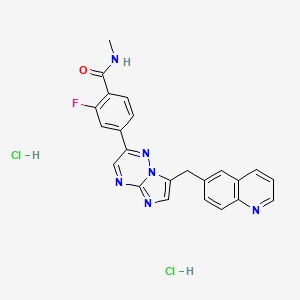
![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)

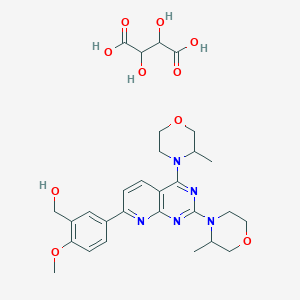
![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)
